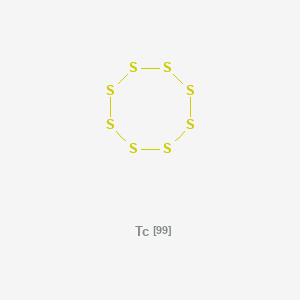
Technetium Tc-99M sulfur colloid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium Tc-99m sulfur colloid is a radiopharmaceutical diagnostic agent widely used in nuclear medicine. It is primarily employed for imaging and functional studies of the reticuloendothelial system, including the liver, spleen, and bone marrow. Additionally, it is used for lymphoscintigraphy to locate sentinel lymph nodes in patients with breast cancer or malignant melanoma .
Méthodes De Préparation
Technetium Tc-99m sulfur colloid is prepared using a kit that typically contains three vials: a reaction vial, a solution A vial, and a solution B vial. The preparation involves the following steps :
Reaction Vial Preparation: The reaction vial contains a mixture of sodium thiosulfate and gelatin.
Solution A: This vial contains hydrochloric acid.
Solution B: This vial contains sodium hydroxide.
The preparation process involves mixing these components under controlled conditions to form the sulfur colloid. The technetium-99m is then added to the mixture, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Technetium Tc-99m sulfur colloid undergoes various chemical reactions, primarily involving its interaction with biological tissues. The key reactions include :
Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The sulfur colloid can undergo substitution reactions with other ligands, altering its chemical properties.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and sodium thiosulfate. The major products formed are this compound and its various complexes with biological molecules.
Applications De Recherche Scientifique
Technetium Tc-99m sulfur colloid has a wide range of applications in scientific research :
Medicine: It is extensively used in diagnostic imaging to evaluate liver function, spleen size, and bone marrow activity. It is also used in lymphoscintigraphy to identify sentinel lymph nodes in cancer patients.
Biology: The compound is used to study the reticuloendothelial system and its function in various diseases.
Chemistry: It serves as a model compound for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Industry: this compound is used in the development of new diagnostic agents and imaging techniques.
Mécanisme D'action
The mechanism of action of technetium Tc-99m sulfur colloid involves its uptake by the reticuloendothelial system . After administration, the colloid particles are phagocytosed by reticuloendothelial cells in the liver, spleen, and bone marrow. The technetium-99m decays by isomeric transition, emitting gamma rays that can be detected using a gamma camera. This allows for the visualization of the distribution and function of the reticuloendothelial system.
Comparaison Avec Des Composés Similaires
Technetium Tc-99m sulfur colloid is unique due to its specific uptake by the reticuloendothelial system and its use in lymphoscintigraphy . Similar compounds include:
Technetium Tc-99m macroaggregated albumin: Used for lung perfusion imaging.
Technetium Tc-99m methylene diphosphonate: Used for bone imaging.
Technetium Tc-99m sestamibi: Used for myocardial perfusion imaging.
Each of these compounds has distinct properties and applications, making this compound particularly valuable for imaging the reticuloendothelial system and lymph nodes.
Propriétés
Key on ui mechanism of action |
Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. |
|---|---|
Formule moléculaire |
S8Tc |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
octathiocane;technetium-99 |
InChI |
InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |
Clé InChI |
FJTPHHNWVXNMEK-IEOVAKBOSA-N |
SMILES isomérique |
S1SSSSSSS1.[99Tc] |
SMILES canonique |
S1SSSSSSS1.[Tc] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















